4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine
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Overview
Description
Pyrazolo[1,5-a]pyrazine derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrazolopyridines, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves scaffold hopping and computer-aided drug design . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been reported .Molecular Structure Analysis
The molecular structure of these compounds can vary greatly depending on the specific substituents attached to the pyrazolo[1,5-a]pyrazine core .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and are often influenced by factors such as the specific substituents present and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Imidazo[1,5-a]pyrazolo[5,1-c]pyrazines : 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine reacts with ethyl isocyanoacetate to form ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. This process involves hydrolysis to yield corresponding acids, reduction to alcohols, and oxidation to aldehydes (Tsizorik et al., 2018).
Formation of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles : The compound undergoes a reaction with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These intermediates are used to derive a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019).
Synthesis of Fused Pyrazolo[1,5-a]pyrazines : 4-Hydrazinylpyrazolo[1,5-а]pyrazines, derived from 4-chloropyrazolo[1,5-а]pyrazines, are combined with various compounds to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings (Tsizorik et al., 2018).
Biological Activities
Antibacterial and Antifungal Activities : Pyrazolo[1,5-a]pyrazine derivatives show significant antibacterial and antifungal activities, demonstrating potential in medical applications (Al-Adiwish et al., 2017).
Antidepressant Activities : Certain 3,5-diphenyl-2-pyrazoline derivatives, related to this compound, have shown antidepressant activities in preclinical models, suggesting potential therapeutic uses (Palaska et al., 2001).
Antitumor Activities : Pyrazolo[1,5-a]pyrazine derivatives have been found to exhibit antitumor activities against various cancer cell lines, indicating their potential in cancer research and therapy (Liu et al., 2020).
Chemical Reactivity and Synthesis of Heterocycles
Synthesis of Methylpyrazolo[1,5-a]pyrazine-4-carboxylates : The compound is synthesized using palladium-catalyzed carbonylation and converted to derivatives containing 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines (Tsizorik et al., 2020).
Anti-Tubercular Activity : Pyrazine and condensed oxadiazole derivatives exhibit significant anti-tubercular activity, demonstrating potential in the treatment of tuberculosis (Al-Tamimi et al., 2018).
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for antimicrobial and anticancer activities (Hafez et al., 2016).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to cell growth arrest at the G0-G1 stage . The compound also induces apoptosis within HCT cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of cell growth and induction of apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of the examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also displayed potent dual activity against the examined cell lines and CDK2 .
Future Directions
properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-8(2-4-9)10-7-11-12(14)15-5-6-17(11)16-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXLFXLCPZJBOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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